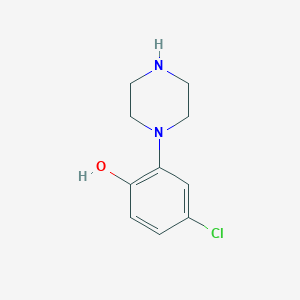
2,2-dimethoxy-2-(pyridin-4-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethoxy-2-(pyridin-4-yl)ethan-1-ol is an organic compound with the molecular formula C9H13NO3 It is characterized by the presence of a pyridine ring attached to an ethan-1-ol moiety, which is further substituted with two methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethoxy-2-(pyridin-4-yl)ethan-1-ol typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the methoxy and hydroxyl groups. One common method involves the reaction of 4-pyridineethanol with methanol in the presence of an acid catalyst to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dimethoxy-2-(pyridin-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products:
Oxidation: Formation of 2,2-dimethoxy-2-(pyridin-4-yl)acetaldehyde.
Reduction: Formation of 2,2-dimethoxy-2-(piperidin-4-yl)ethan-1-ol.
Substitution: Formation of various substituted ethan-1-ol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Dimethoxy-2-(pyridin-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 2,2-dimethoxy-2-(pyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl and methoxy groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
2-(4-Pyridinyl)ethanol: Lacks the methoxy groups, resulting in different chemical reactivity and biological activity.
2,2-Dimethoxy-2-(pyridin-2-yl)ethan-1-ol: The position of the pyridine ring affects its interaction with molecular targets.
2,2-Dimethoxy-2-(pyridin-3-yl)ethan-1-ol: Similar to the 4-pyridinyl derivative but with different steric and electronic properties.
Uniqueness: 2,2-Dimethoxy-2-(pyridin-4-yl)ethan-1-ol is unique due to the presence of both methoxy groups and the 4-pyridinyl moiety, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
96994-64-8 |
|---|---|
Fórmula molecular |
C9H13NO3 |
Peso molecular |
183.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



